molecular formula C25H24N6O5 B10850139 Leucettamidine

Leucettamidine

Cat. No.: B10850139
M. Wt: 488.5 g/mol
InChI Key: RZKRATQHPLTYSI-GQZUJQTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucettamidine is an imidazole alkaloid isolated from the marine sponge Leucetta microraphis. It is known for its significant biological activity, particularly as a leukotriene B4 receptor antagonist. This compound has shown potential in the treatment of inflammatory diseases due to its ability to inhibit the binding of leukotriene B4, a potent pro-inflammatory mediator .

Preparation Methods

Synthetic Routes and Reaction Conditions: Leucettamidine can be synthesized through a series of reactions involving the cyclization of appropriate precursorsThe reaction conditions often require the use of catalysts and specific solvents to facilitate the cyclization and substitution reactions .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the marine sponge Leucetta microraphis. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound. Advances in synthetic biology and chemical synthesis may also provide alternative methods for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Leucettamidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which may exhibit different biological activities and properties .

Scientific Research Applications

Leucettamidine has several scientific research applications, including:

Mechanism of Action

Leucettamidine exerts its effects by binding to the leukotriene B4 receptor, thereby inhibiting the binding of leukotriene B4. This inhibition prevents the activation of downstream signaling pathways involved in inflammation. The molecular targets include G-protein coupled receptors and associated signaling molecules, which play a crucial role in mediating the inflammatory response .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific binding affinity and activity as a leukotriene B4 receptor antagonist. Its structure and functional groups contribute to its distinct biological activity, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C25H24N6O5

Molecular Weight

488.5 g/mol

IUPAC Name

(5E)-5-[4,5-bis(1,3-benzodioxol-5-ylmethyl)-1-methylimidazol-2-yl]imino-2-imino-1,3-dimethylimidazolidin-4-one

InChI

InChI=1S/C25H24N6O5/c1-29-17(9-15-5-7-19-21(11-15)36-13-34-19)16(8-14-4-6-18-20(10-14)35-12-33-18)27-25(29)28-22-23(32)31(3)24(26)30(22)2/h4-7,10-11,26H,8-9,12-13H2,1-3H3/b26-24?,28-22+

InChI Key

RZKRATQHPLTYSI-GQZUJQTPSA-N

Isomeric SMILES

CN1C(=C(N=C1/N=C/2\C(=O)N(C(=N)N2C)C)CC3=CC4=C(C=C3)OCO4)CC5=CC6=C(C=C5)OCO6

Canonical SMILES

CN1C(=C(N=C1N=C2C(=O)N(C(=N)N2C)C)CC3=CC4=C(C=C3)OCO4)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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